Product packaging for 4-Chloromethyl 1-(4-iodophenyl)imidazole(Cat. No.:)

4-Chloromethyl 1-(4-iodophenyl)imidazole

Cat. No.: B8353912
M. Wt: 318.54 g/mol
InChI Key: FDNQPXWSTZMAJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloromethyl 1-(4-iodophenyl)imidazole is a versatile biaryl imidazole intermediate designed for research and development in medicinal chemistry. Its molecular structure incorporates two key functional groups: a chloromethyl moiety at the 4-position of the imidazole ring and a 4-iodophenyl group at the 1-position. This Y-shaped architecture is characteristic of scaffolds designed to fit within the active sites of enzymes, such as cytochrome P450s . The chloromethyl group is a reactive handle that facilitates further chemical modifications, allowing researchers to link the imidazole core to other pharmacophores or to create targeted libraries of compounds for biological screening . The 4-iodophenyl substituent is a valuable site for cross-coupling reactions, notably Suzuki or Pd-catalyzed couplings, enabling rapid diversification of the molecule's structure to explore structure-activity relationships . Compounds based on the chloromethyl imidazole scaffold have demonstrated significant research value in the investigation of novel anti-infective agents. Specifically, analogous molecules have shown promising low MIC values and high binding affinity as inhibitors of CYP121A1, a cytochrome P450 enzyme essential for the viability of Mycobacterium tuberculosis, making them a focal point for novel antitubercular drug discovery . The mechanism of action for such inhibitors often involves coordination with the heme iron in the enzyme's active site, either directly or via interstitial water molecules, leading to enzymatic inhibition . This product is intended for research purposes as a key synthetic intermediate or building block. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8ClIN2 B8353912 4-Chloromethyl 1-(4-iodophenyl)imidazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8ClIN2

Molecular Weight

318.54 g/mol

IUPAC Name

4-(chloromethyl)-1-(4-iodophenyl)imidazole

InChI

InChI=1S/C10H8ClIN2/c11-5-9-6-14(7-13-9)10-3-1-8(12)2-4-10/h1-4,6-7H,5H2

InChI Key

FDNQPXWSTZMAJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=C(N=C2)CCl)I

Origin of Product

United States

Chemical Reactivity and Transformations of 4 Chloromethyl 1 4 Iodophenyl Imidazole

Transformations Involving the 4-Chloromethyl Group

The 4-chloromethyl group serves as a versatile handle for introducing a variety of functional groups onto the imidazole (B134444) core. Its reactivity is primarily dictated by the electrophilic nature of the benzylic-like carbon, which is readily attacked by nucleophiles.

Nucleophilic Substitution Reactions (SN1/SN2) at the Chloromethyl Center

The carbon-chlorine bond in the 4-chloromethyl group is activated towards nucleophilic substitution. The reaction can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile. The SN2 pathway, a one-step concerted process, is generally favored by strong, unhindered nucleophiles in polar aprotic solvents. This bimolecular reaction leads to an inversion of stereochemistry if the carbon were chiral.

Conversely, the SN1 mechanism involves a two-step process initiated by the departure of the chloride leaving group to form a stabilized carbocation intermediate. This pathway is favored by polar protic solvents and weaker nucleophiles. The stability of the potential imidazolyl-methyl carbocation, due to resonance delocalization of the positive charge into the imidazole ring, suggests that an SN1 pathway is plausible under appropriate conditions.

Reactivity with Nitrogen, Oxygen, and Sulfur Nucleophiles

The electrophilic carbon of the chloromethyl group readily reacts with a variety of heteroatomic nucleophiles, providing straightforward access to a range of derivatives.

Nitrogen Nucleophiles: Primary and secondary amines, as well as ammonia, can displace the chloride to form the corresponding aminomethylimidazoles. These reactions are typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The resulting amines are valuable intermediates for the synthesis of more complex structures, including ligands and biologically active molecules.

Oxygen Nucleophiles: Alkoxides and phenoxides react with 4-chloromethyl-1-(4-iodophenyl)imidazole to yield ethers. The Williamson ether synthesis, involving the reaction with an alcohol in the presence of a strong base like sodium hydride, is a common method. Similarly, reaction with carboxylates can furnish the corresponding esters.

Sulfur Nucleophiles: Thiolates are excellent nucleophiles and react efficiently to form thioethers (sulfides). These reactions are generally fast and high-yielding, providing a reliable method for introducing sulfur-containing moieties.

Illustrative Nucleophilic Substitution Reactions of a 4-Chloromethyl-1-aryl-imidazole Analog
NucleophileProduct TypeGeneral Reaction ConditionsTypical Yield (%)
Ammonia (NH₃)Primary AmineAqueous or alcoholic ammonia, sealed tube, heatModerate to Good
PiperidineTertiary AmineInert solvent (e.g., DMF), base (e.g., K₂CO₃), heatGood to Excellent
Sodium Methoxide (NaOMe)Methyl EtherMethanol, room temperature or gentle heatGood to Excellent
Sodium Thiophenoxide (NaSPh)ThioetherInert solvent (e.g., DMF or EtOH), room temperatureExcellent
Sodium Azide (NaN₃)AzidePolar aprotic solvent (e.g., DMF), heatExcellent

Advanced Functional Group Interconversions of the Chloromethyl Moiety

Beyond simple substitution, the chloromethyl group can be transformed into a variety of other functional groups. For instance, it can be oxidized to the corresponding aldehyde or carboxylic acid using appropriate oxidizing agents. Conversely, reduction can lead to the formation of a methyl group. Displacement with cyanide followed by hydrolysis provides a route to the corresponding carboxylic acid, extending the carbon chain by one atom. These transformations significantly broaden the synthetic utility of the parent compound.

Reactivity of the 1-(4-Iodophenyl) Moiety

The carbon-iodine bond of the 1-(4-iodophenyl) group is a key site for the construction of more complex molecular architectures, primarily through palladium-catalyzed cross-coupling reactions and the formation of organometallic intermediates.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi, Stille, Sonogashira)

Aryl iodides are highly reactive substrates in a variety of palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl iodide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a versatile and widely used method for the formation of biaryl compounds.

Negishi Coupling: In this reaction, an organozinc reagent is coupled with the aryl iodide using a palladium or nickel catalyst. Organozinc reagents are known for their high reactivity and functional group tolerance.

Stille Coupling: The Stille reaction utilizes an organotin reagent as the coupling partner with the aryl iodide, catalyzed by palladium. While effective, the toxicity of organotin compounds is a significant drawback.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl iodide and a terminal alkyne, employing a palladium catalyst and a copper(I) co-catalyst. It is a powerful tool for the synthesis of arylalkynes.

Examples of Cross-Coupling Reactions with Aryl Iodides
Reaction NameCoupling PartnerCatalyst System (Typical)Product Type
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄, base (e.g., Na₂CO₃)Biaryl
NegishiOrganozinc reagentPd(PPh₃)₄ or NiCl₂(dppp)Biaryl or Alkyl/Alkenyl-aryl
StilleOrganostannanePd(PPh₃)₄Biaryl or Alkenyl-aryl
SonogashiraTerminal alkynePdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N)Arylalkyne

Halogen-Metal Exchange and Organometallic Reagent Formation

The carbon-iodine bond can undergo halogen-metal exchange, typically with organolithium reagents such as n-butyllithium or tert-butyllithium, at low temperatures. This reaction generates a new organolithium species, with the lithium atom replacing the iodine. The resulting aryllithium reagent is a potent nucleophile and can be reacted with a wide range of electrophiles to introduce various substituents onto the phenyl ring.

Alternatively, the aryl iodide can be converted into a Grignard reagent by reacting with magnesium metal. The resulting organomagnesium compound is also a strong nucleophile and a valuable intermediate in organic synthesis. These organometallic reagents open up a different set of synthetic possibilities compared to the cross-coupling reactions.

Electrophilic Aromatic Substitution on the Iodophenyl Ring

The iodophenyl ring of 4-Chloromethyl-1-(4-iodophenyl)imidazole presents a nuanced substrate for electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is governed by the cumulative directing effects of the two substituents on the phenyl ring: the iodine atom and the 1-imidazolyl moiety.

Generally, halogens, including iodine, are classified as deactivating yet ortho, para-directing groups in EAS. wikipedia.orgmasterorganicchemistry.comuci.edu This is due to the interplay between their strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack, and their weaker electron-donating resonance effect (+M), which directs incoming electrophiles to the ortho and para positions. wikipedia.orgyoutube.com

The 1-imidazolyl group, attached via its nitrogen atom, also exerts a significant electronic influence. The nitrogen lone pair can participate in resonance with the phenyl ring, donating electron density and thus acting as a +M group. Concurrently, the electronegative nitrogen atoms exert a -I effect. The net effect typically results in the 1-imidazolyl group being an activating, ortho, para-director. wikipedia.org

In the case of 4-Chloromethyl-1-(4-iodophenyl)imidazole, these two ortho, para-directing groups are situated para to each other. This leads to a predictable pattern of substitution:

The positions ortho to the 1-imidazolyl group (C2' and C6') are activated by its resonance effect. These positions are meta to the iodine atom.

The positions ortho to the iodine atom (C3' and C5') are directed by iodine's resonance effect but are meta to the stronger activating 1-imidazolyl group.

Consequently, electrophilic attack is strongly favored at the positions ortho to the 1-imidazolyl group (positions 2' and 6' of the phenyl ring), as this position benefits from the stabilization of the intermediate carbocation (sigma complex) by the nitrogen's lone pair.

Table 1: Predicted Regiochemical Outcomes for Electrophilic Aromatic Substitution on the Iodophenyl Ring.
ReactionTypical ReagentsPredicted Major Product(s)
NitrationHNO₃, H₂SO₄4-Chloromethyl-1-(2-nitro-4-iodophenyl)imidazole
HalogenationBr₂, FeBr₃4-Chloromethyl-1-(2-bromo-4-iodophenyl)imidazole
SulfonationFuming H₂SO₄2-(4-(4-(Chloromethyl)-1H-imidazol-1-yl)-3-iodophenyl)sulfonic acid
Friedel-Crafts AcylationCH₃COCl, AlCl₃1-(4-(4-(Chloromethyl)-1H-imidazol-1-yl)-3-iodophenyl)ethan-1-one

Synergistic Reactivity of Dual Functional Groups

The presence of both an aryl iodide and a benzylic chloride within the same molecule offers a platform for diverse and selective chemical transformations. The distinct reactivity profiles of the C(sp²)-I bond and the C(sp³)-Cl bond allow for either independent (orthogonal) manipulation or cooperative (tandem/cascade) reactions.

Tandem and Cascade Reactions Utilizing Both Functional Sites

Tandem or cascade reactions involve a sequence of two or more bond-forming events that occur in a single pot, offering a powerful strategy for rapidly building molecular complexity. nih.gov The dual functionality of 4-Chloromethyl-1-(4-iodophenyl)imidazole enables the design of such processes where both the iodoaryl and chloromethyl groups participate sequentially.

A hypothetical yet synthetically valuable tandem reaction could involve an initial palladium-catalyzed coupling at the iodo position, followed by an intramolecular cyclization involving the chloromethyl group. For example, a Sonogashira coupling with a propargyl alcohol derivative could introduce a nucleophilic hydroxyl group. Subsequent base-mediated intramolecular Williamson ether synthesis would lead to the displacement of the chloride, forming a new fused heterocyclic ring system in a one-pot sequence. Such strategies capitalize on the ability of the first reaction to install a reactive partner for the second, intramolecular transformation.

Further Functionalization of the Imidazole Nucleus

Beyond the reactivity of its substituents, the imidazole core of 4-Chloromethyl-1-(4-iodophenyl)imidazole offers sites for further modification through C-H functionalization. In this 1,4-disubstituted imidazole, the C-2 and C-5 positions are available for direct C-H bond activation.

C-H Functionalization Strategies on the Imidazole Ring

Direct C-H functionalization has emerged as a powerful, atom-economical tool for modifying heterocyclic cores. nih.gov Palladium-catalyzed direct C-H arylation is a particularly well-established method for imidazoles. nih.gov This transformation typically involves the coupling of the imidazole C-H bond with an aryl halide (e.g., aryl bromide or iodide) in the presence of a palladium catalyst, such as Pd(OAc)₂, often with a phosphine (B1218219) ligand and a base. rsc.orgnih.govrsc.org These methods allow for the direct installation of aryl groups at the remaining C-H positions of the imidazole ring, providing access to complex, poly-substituted imidazole derivatives.

Regioselective Control in Imidazole Ring Modifications

For a 1,4-disubstituted imidazole, the key challenge is controlling the regioselectivity of C-H functionalization between the C-2 and C-5 positions. rsc.orgacs.orgpsu.edu The outcome is influenced by several factors, including the electronic properties of the C-H bonds, steric hindrance, and the specific catalytic system employed. nih.gov

In many N-substituted imidazoles, the C-5 proton is more acidic and sterically accessible than the C-2 proton, often leading to preferential functionalization at the C-5 position. nih.gov However, the regioselectivity can be tuned by the choice of catalyst, ligand, and reaction conditions. Some catalytic systems show a preference for C-2 arylation. nih.gov The electronic nature of the N-1 substituent (the 4-iodophenyl group) and the C-4 substituent (the chloromethyl group) will play a critical role in directing the regiochemical outcome. The development of catalytic methods that allow for the selective and sequential arylation of all three C-H bonds in the imidazole core highlights the high degree of control that can be achieved. nih.gov

Table 3: Regioselectivity in Palladium-Catalyzed Direct Arylation of N-Substituted Imidazoles.
Imidazole Substrate TypeCatalytic SystemObserved Major RegioisomerReference
1-SEM-imidazolePd(OAc)₂, P(2-furyl)₃, CsOAcC-5 Arylation nih.gov
1-SEM-imidazolePd(OAc)₂, PCy₃·HBF₄, K₂CO₃C-2 Arylation nih.gov
1,4-Disubstituted 1,2,3-triazolePd(OAc)₂, PPh₃, Cs₂CO₃C-5 Arylation nih.gov
6-Phenyl-imidazo[2,1-b]thiazolePd(OAc)₂, P(o-tol)₃, K₂CO₃C-5 Arylation rsc.org

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Through the analysis of one-dimensional and two-dimensional spectra, a complete picture of the proton and carbon framework can be assembled.

One-dimensional NMR provides fundamental information about the chemical environment of each unique proton and carbon atom within the molecule.

The ¹H NMR spectrum of 4-Chloromethyl-1-(4-iodophenyl)imidazole is expected to show distinct signals corresponding to the protons on the imidazole (B134444) ring, the chloromethyl group, and the iodophenyl substituent. The imidazole protons typically appear as singlets, with their chemical shifts influenced by the electronic nature of the substituents. The methylene protons of the chloromethyl group would present as a sharp singlet, while the protons on the 1,4-disubstituted phenyl ring would exhibit a characteristic AA'BB' pattern of two doublets.

The ¹³C NMR spectrum provides complementary information, showing discrete signals for each carbon atom. The chemical shifts are indicative of the carbon's hybridization and local electronic environment. For instance, carbons bonded to electronegative atoms like chlorine, nitrogen, and iodine are shifted downfield. Data for the related precursor, 4-(chloromethyl)-1H-imidazole hydrochloride, shows carbon signals at approximately 34.3, 118.5, 129.4, and 135.2 ppm amazonaws.com. In the target molecule, the iodophenyl carbons would add to this, with the carbon directly bonded to iodine showing a characteristic upfield shift due to the heavy atom effect.

Table 1: Predicted ¹H NMR Spectral Data for 4-Chloromethyl-1-(4-iodophenyl)imidazole Predicted values are based on standard substituent effects and data from analogous compounds.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Imidazole H-2~7.8-8.2s (singlet)1H
Imidazole H-5~7.2-7.6s (singlet)1H
Phenyl H-2', H-6'~7.8-8.0d (doublet)2H
Phenyl H-3', H-5'~7.2-7.4d (doublet)2H
-CH₂Cl~4.7-5.0s (singlet)2H

Table 2: Predicted ¹³C NMR Spectral Data for 4-Chloromethyl-1-(4-iodophenyl)imidazole Predicted values are based on standard substituent effects and data from analogous compounds.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Imidazole C-2~136-140
Imidazole C-4~138-142
Imidazole C-5~118-122
-CH₂Cl~35-40
Phenyl C-1'~137-140
Phenyl C-2', C-6'~122-126
Phenyl C-3', C-5'~138-142
Phenyl C-4'~95-100

Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's covalent framework.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. For 4-Chloromethyl-1-(4-iodophenyl)imidazole, the primary COSY correlation would be observed between the ortho- and meta-protons on the iodophenyl ring (H-2'/H-3' and H-5'/H-6'), confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbon atoms. This allows for the definitive assignment of each protonated carbon. For example, the signal for the -CH₂Cl protons would correlate with the -CH₂Cl carbon signal, and each aromatic proton signal would correlate with its corresponding phenyl or imidazole carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment maps long-range (typically 2-3 bonds) correlations between protons and carbons. It is crucial for identifying connectivity around quaternary carbons and between different functional groups. Key HMBC correlations would include:

The imidazole H-2 proton to the phenyl C-1' carbon, confirming the attachment point of the phenyl ring.

The -CH₂Cl protons to the imidazole C-4 and C-5 carbons, confirming the position of the chloromethyl group.

The phenyl H-2'/H-6' protons to the imidazole C-2 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation. For this molecule, NOESY could reveal through-space correlations between the imidazole H-2 proton and the phenyl H-2'/H-6' protons, helping to define the rotational orientation of the phenyl ring relative to the imidazole ring.

While solution-state NMR provides data on molecules in a dynamic state, solid-state NMR (ssNMR) offers insights into the structure and behavior of compounds in the crystalline phase. For unsymmetrically substituted imidazoles, tautomerism can be a significant factor, but the N1-substitution in 4-Chloromethyl-1-(4-iodophenyl)imidazole prevents this phenomenon.

However, ssNMR remains a powerful tool for investigating polymorphism—the ability of a compound to exist in multiple crystalline forms. nih.govacs.org Different polymorphs can have distinct physical properties. ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR is particularly effective for this purpose. nih.govtandfonline.com If 4-Chloromethyl-1-(4-iodophenyl)imidazole were to exhibit polymorphism, each crystalline form would likely produce a unique ¹³C CP/MAS spectrum with different chemical shifts and peak splittings, reflecting the distinct molecular packing and intermolecular interactions in each polymorph.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules, providing information on molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with very high precision (typically to within 5 ppm). This allows for the unambiguous determination of the compound's elemental formula. For 4-Chloromethyl-1-(4-iodophenyl)imidazole, the molecular formula is C₁₀H₈ClIN₂. HRMS would be used to confirm this composition by matching the experimentally measured mass to the theoretically calculated mass.

Table 3: Calculated Exact Mass for 4-Chloromethyl-1-(4-iodophenyl)imidazole Calculations are based on the most abundant isotopes: ¹²C=12.000000, ¹H=1.007825, ³⁵ Cl=34 .968853, ¹²⁷I=126.904473, ¹⁴N=14.003074.

Molecular FormulaIon TypeCalculated Exact Mass (m/z)
C₁₀H₈ClIN₂[M+H]⁺334.9497

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion, subjecting it to fragmentation (e.g., through collision-induced dissociation), and analyzing the resulting fragment ions. wikipedia.org This provides valuable structural information by revealing the molecule's weakest points and the stable fragments it forms.

For 4-Chloromethyl-1-(4-iodophenyl)imidazole, the fragmentation pathway would likely involve several key steps. The weakest bonds in the molecule are the C-I and C-Cl bonds. Therefore, initial fragmentation is expected to involve the loss of iodine or the chloromethyl group.

A plausible fragmentation pathway for the [M+H]⁺ ion could include:

Loss of CH₂Cl: Cleavage of the N-C bond of the imidazole ring to the chloromethyl group, resulting in a stable iodophenyl-imidazole cation.

Loss of Iodine: Homolytic cleavage of the C-I bond is a common fragmentation pathway for iodoaromatic compounds, leading to the formation of a phenyl radical cation. docbrown.info

Fragmentation of the Iodophenyl Ring: Subsequent fragmentation could involve the loss of the entire iodophenyl moiety.

Imidazole Ring Cleavage: The imidazole ring itself can undergo cleavage, typically through the loss of small molecules like HCN.

The analysis of these fragmentation patterns allows for the confirmation of the different structural subunits and their connectivity within the parent molecule.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, is instrumental in identifying the functional groups and probing the molecular structure of 4-Chloromethyl-1-(4-iodophenyl)imidazole. These methods are based on the principle that molecules absorb infrared radiation or scatter incident light at frequencies corresponding to their natural vibrational modes. The resulting spectra provide a unique fingerprint of the molecule, with specific peaks corresponding to the vibrations of distinct chemical bonds and functional moieties.

Theoretical Framework:

The vibrational modes of 4-Chloromethyl-1-(4-iodophenyl)imidazole can be predicted and analyzed by considering the contributions of its three main structural components: the imidazole ring, the 4-iodophenyl group, and the 4-chloromethyl substituent. The vibrational spectra are expected to exhibit characteristic bands for C-H, C=C, C=N, C-N, C-I, and C-Cl stretching and bending modes. Due to the complementary nature of FT-IR and Raman spectroscopy—where polar bonds are more active in the IR and non-polar bonds in the Raman—a combined analysis provides a more complete picture of the vibrational landscape.

Analysis of Vibrational Modes:

A detailed assignment of the principal vibrational modes for 4-Chloromethyl-1-(4-iodophenyl)imidazole can be inferred from the analysis of related compounds, such as 4-(4-fluorophenyl)-1H-imidazole and other substituted imidazoles.

Imidazole Ring Vibrations: The imidazole ring gives rise to a series of characteristic stretching and bending vibrations. The C=N and C=C stretching vibrations are typically observed in the 1600-1450 cm⁻¹ region. The ring breathing modes and in-plane and out-of-plane bending vibrations of the C-H bonds on the imidazole ring are expected at lower frequencies.

4-Iodophenyl Group Vibrations: The 4-iodophenyl group will exhibit aromatic C-H stretching vibrations above 3000 cm⁻¹. The aromatic C=C stretching vibrations typically appear in the 1600-1400 cm⁻¹ range, often overlapping with the imidazole ring vibrations. The C-I stretching vibration is expected to be found in the far-infrared region, typically between 600 and 500 cm⁻¹.

4-Chloromethyl Group Vibrations: The chloromethyl group introduces characteristic vibrations. The asymmetric and symmetric C-H stretching of the CH₂ group are anticipated in the 2960-2850 cm⁻¹ region. The C-Cl stretching vibration is a key indicator and is typically observed in the 800-600 cm⁻¹ range.

Interactive Data Table: Predicted Vibrational Frequencies

Vibrational ModeExpected Wavenumber Range (cm⁻¹) - FT-IRExpected Wavenumber Range (cm⁻¹) - RamanAssignment
Aromatic C-H Stretch3150 - 30003150 - 3000Stretching of C-H bonds on the phenyl and imidazole rings
Aliphatic C-H Stretch2960 - 28502960 - 2850Asymmetric and symmetric stretching of the CH₂ group
C=N/C=C Stretch (Imidazole/Phenyl)1600 - 14501600 - 1450Stretching vibrations of the double bonds in the aromatic rings
CH₂ Scissoring1470 - 14401470 - 1440Bending vibration of the chloromethyl group
C-N Stretch1360 - 12501360 - 1250Stretching of the C-N bonds within the imidazole ring and to the phenyl group
C-Cl Stretch800 - 600800 - 600Stretching of the carbon-chlorine bond
C-I Stretch600 - 500600 - 500Stretching of the carbon-iodine bond

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful technique for investigating the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. For 4-Chloromethyl-1-(4-iodophenyl)imidazole, the primary chromophores are the imidazole and the 4-iodophenyl rings, which contain π-electron systems.

Expected Electronic Transitions:

The UV-Vis spectrum of 4-Chloromethyl-1-(4-iodophenyl)imidazole is expected to be dominated by π → π* and n → π* electronic transitions.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically of high intensity (large molar absorptivity, ε) and are characteristic of aromatic and heteroaromatic systems. The conjugated system formed by the imidazole and iodophenyl rings will give rise to strong absorption bands in the UV region.

n → π Transitions:* These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pair on the nitrogen atoms of the imidazole ring, to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions.

Analysis of the UV-Vis Spectrum:

Based on the spectra of related imidazole derivatives, the UV-Vis spectrum of 4-Chloromethyl-1-(4-iodophenyl)imidazole in a suitable solvent (e.g., ethanol or methanol) is predicted to show two main absorption bands.

An intense absorption band at shorter wavelengths, likely below 250 nm, can be attributed to the π → π* transitions of the phenyl and imidazole rings. The presence of the iodine atom, a heavy atom, may lead to a slight red shift (bathochromic shift) of this band compared to an unsubstituted phenylimidazole.

A weaker absorption band at longer wavelengths, potentially in the 260-290 nm range, can be assigned to the n → π* transition of the imidazole ring.

The substitution pattern on the imidazole and phenyl rings can influence the position and intensity of these absorption bands. The electron-withdrawing nature of the chloromethyl group and the electronic effects of the iodo group will modulate the energy levels of the molecular orbitals involved in the electronic transitions.

Interactive Data Table: Predicted UV-Vis Absorption Maxima

Transition TypePredicted λmax (nm)Relative Intensity (ε)Assignment
π → π~230 - 250HighElectronic transition within the conjugated π-system of the iodophenyl and imidazole rings
n → π~260 - 290LowElectronic transition involving the non-bonding electrons of the imidazole nitrogen atoms

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

No published studies were found that specifically detail the quantum chemical calculations for 4-Chloromethyl-1-(4-iodophenyl)imidazole. This includes the following sub-areas:

Molecular Dynamics (MD) Simulations for Conformational Landscapes

There is no evidence of Molecular Dynamics (MD) simulations being performed to explore the conformational possibilities and dynamic behavior of 4-Chloromethyl-1-(4-iodophenyl)imidazole in any published research.

Molecular Docking and Virtual Screening in Ligand Design

No molecular docking or virtual screening studies featuring 4-Chloromethyl-1-(4-iodophenyl)imidazole have been reported in the scientific literature. Such studies would be essential to explore its potential as a ligand for biological targets.

Predicting Binding Interactions for Intermediate Design

A crucial aspect of designing effective therapeutic agents is understanding how a molecule or its subsequent derivatives will interact with a biological target, such as a protein's active site. Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net This method allows for the estimation of the binding affinity and the identification of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which are critical for biological activity.

For imidazole-containing compounds, the imidazole (B134444) scaffold is often vital for the inhibitory activity due to its ability to interact strongly with metallic ions, like the Fe(II) in a heme group, within an enzyme's active site. nih.gov In the case of designing intermediates, such as derivatives of 4-Chloromethyl-1-(4-iodophenyl)imidazole, molecular docking studies can elucidate how modifications to the parent structure will affect its binding to a target protein. For instance, computational models can predict how different substituents on the imidazole ring or the phenyl group will alter the binding mode and affinity. mdpi.commdpi.com

The process typically involves obtaining the three-dimensional structure of the target protein, often from a repository like the Protein Data Bank (PDB). researchgate.net Computational software is then used to dock the ligand into the active site, generating various possible binding poses. These poses are then scored based on a scoring function that estimates the binding free energy. The results of these simulations can guide medicinal chemists in prioritizing which derivatives of an intermediate to synthesize for further biological evaluation.

Table 1: Key Interactions in Ligand-Protein Binding

Interaction TypeDescription
Hydrogen Bonding An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom or group, and another electronegative atom.
Hydrophobic Interactions The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules.
Electrostatic Interactions The attraction or repulsion of particles or objects because of their electric charge.
Van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules.
Pi-Pi Stacking Attractive, noncovalent interactions between aromatic rings.

Structure-Based Design Principles for Targeted Synthesis

Structure-based drug design (SBDD) leverages the three-dimensional structural information of a biological target to design ligands with high affinity and selectivity. nih.govrsc.orgresearchgate.net For a compound like 4-Chloromethyl-1-(4-iodophenyl)imidazole, which serves as a scaffold, SBDD principles are instrumental in guiding the targeted synthesis of its derivatives. By understanding the topology and chemical environment of the target's binding pocket, chemists can strategically add or modify functional groups on the scaffold to enhance its interaction with specific amino acid residues.

The imidazole moiety itself is a versatile component in SBDD. Its ability to act as a hydrogen bond donor or acceptor, and its capacity to coordinate with metal ions, makes it a valuable pharmacophore. nih.govresearchgate.net The 4-chloromethyl group on the imidazole ring of the title compound provides a reactive handle for synthetic modifications, allowing for the introduction of various substituents that can be designed to fit into specific sub-pockets of the target protein. Similarly, the 4-iodophenyl group can be modified to optimize hydrophobic or halogen bonding interactions.

The iterative process of SBDD involves:

Determining the 3D structure of the target protein, often in complex with a known ligand.

Analyzing the binding site to identify key interaction points.

Designing novel ligands, based on a scaffold like 4-Chloromethyl-1-(4-iodophenyl)imidazole, that are predicted to have improved interactions.

Synthesizing the designed compounds.

Experimentally testing their biological activity.

Determining the crystal structure of the new ligand in complex with the target to validate the design and inform the next cycle of optimization.

This rational design approach significantly increases the efficiency of the drug discovery process compared to traditional high-throughput screening methods.

In Silico Prediction of Synthetic Feasibility and Retrosynthetic Pathways

Beyond predicting biological activity, computational tools are increasingly being used to assess the synthetic feasibility of a target molecule and to propose efficient retrosynthetic pathways. Computer-Aided Synthesis Planning (CASP) utilizes sophisticated algorithms and machine learning models to navigate the complex landscape of organic reactions and identify potential synthetic routes. rsc.orgnih.gov

For a molecule such as 4-Chloromethyl-1-(4-iodophenyl)imidazole, in silico retrosynthesis tools can break down the structure into simpler, commercially available starting materials. These programs often employ a hyper-graph exploration strategy, where the target molecule is the root of a tree, and the leaves represent the precursors. nih.gov The connections in this tree are guided by a vast database of known chemical reactions.

This in silico prediction of synthetic routes offers several advantages:

It can uncover novel and non-obvious synthetic strategies.

It helps in identifying potential challenges in a proposed synthesis early on.

It can significantly reduce the time and resources spent on trial-and-error in the laboratory.

By integrating these computational predictions, chemists can make more informed decisions about which synthetic pathways to pursue for the preparation of 4-Chloromethyl-1-(4-iodophenyl)imidazole and its derivatives.

Strategic Applications of 4-Chloromethyl-1-(4-iodophenyl)imidazole as an Advanced Synthetic Intermediate

The imidazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its diverse biological activities and versatile chemical properties. Within this important class of heterocycles, 4-Chloromethyl-1-(4-iodophenyl)imidazole emerges as a particularly strategic synthetic intermediate. Its utility stems from the presence of two distinct and reactive functional groups: a chloromethyl group at the 4-position and an iodophenyl substituent at the 1-position. These moieties serve as orthogonal handles, allowing for sequential and controlled modifications, thus providing a robust platform for the construction of complex molecular architectures.

This article explores the strategic applications of 4-Chloromethyl-1-(4-iodophenyl)imidazole as a precursor for novel heterocyclic systems, a foundational building block for intricate organic molecules, and a key intermediate in the rational design of new bioactive compounds. The specific reactivity of its functional groups enables a wide range of chemical transformations, making it a valuable tool for synthetic chemists.

Q & A

Q. What are the key synthetic routes for 4-Chloromethyl 1-(4-iodophenyl)imidazole, and how do reaction conditions influence yield?

Synthesis typically involves multi-step protocols, including imidazole ring formation via condensation reactions. For example, hydrogenation of intermediates (e.g., 4-chloro-N-(isoxazol-4-yl)benzamide) with palladium on carbon or Raney nickel as catalysts significantly impacts yield. Replacing ethanol with water as the solvent increased intermediate yields from 6% to 92% by minimizing dehalogenation side reactions. Alkaline conditions (NaOH in ethanol) promote Schiff base formation and cyclization, achieving 88% isolated yield for the final product. Lower temperatures (25°C) or weaker bases (Na₂CO₃) reduce efficiency .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • LC-MS : Monitors reaction progression and intermediate purity.
  • NMR (¹H/¹³C) : Confirms regiochemistry and substituent positions.
  • X-ray crystallography : Resolves molecular packing and non-covalent interactions (e.g., C–H⋯S, C⋯O contacts). Disorder analysis in dithiolane rings and intermolecular distances (3.32–3.52 Å) are key for structural validation .

Q. What are the primary biological targets of imidazole derivatives like this compound?

These compounds often target enzymes (e.g., cytochrome P450, kinases) and receptors. For example, chloro- and iodo-substituted imidazoles inhibit microbial growth by disrupting electron transport chains or binding to fungal lanosterol demethylase. Structural analogs show anticancer activity via apoptosis induction in tumor cell lines .

Advanced Research Questions

Q. How can computational methods predict the compound’s interaction with biological targets?

Molecular docking simulations (e.g., AutoDock Vina) and binding assays (SPR, ITC) model interactions with active sites. For instance, similar imidazoles exhibit high affinity (Kd < 1 µM) for kinase ATP-binding pockets due to halogen-π interactions and hydrogen bonding with conserved residues. Free energy calculations (MM/PBSA) further refine binding predictions .

Q. What strategies resolve contradictions in reported biological activities of structurally similar imidazoles?

  • Comparative SAR studies : Evaluate substituent effects (e.g., iodo vs. methoxy groups) on enzyme inhibition. Chloro-substituted derivatives often show higher potency due to enhanced lipophilicity and target affinity.
  • Standardized assays : Reproduce results under controlled conditions (e.g., fixed pH, temperature) to minimize variability. For example, discrepancies in antifungal activity may arise from differences in fungal strain susceptibility .

Q. How can regioselectivity be optimized during imidazole ring functionalization?

  • Click chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) enables precise triazole linkages (e.g., 1,4-regioisomers) with >90% selectivity.
  • Directing groups : Use of electron-withdrawing substituents (e.g., nitro) guides halogenation or alkylation to specific positions. For example, 2-iodoimidazoles are synthesized via electrophilic substitution under acidic conditions .

Q. What analytical approaches validate reaction mechanisms for imidazole synthesis?

  • Kinetic isotope effects (KIE) : Probe rate-determining steps (e.g., hydrogenation vs. cyclization).
  • Isotopic labeling : Track intermediates using ¹³C or ²H isotopes in LC-MS.
  • DFT calculations : Model transition states to confirm pathways (e.g., Pd-catalyzed vs. Ni-mediated hydrogenolysis) .

Methodological Insights

  • Synthesis Optimization Table (from ):

    CatalystSolventBaseTemp (°C)Yield (%)
    Pd/CEthanol-456–10
    Raney NiWaterNaOH4592
    Pd/CEthanolNa₂CO₃2555
  • Key Structural Interactions (from ):

    • C–H⋯S : 3.5185 Å (stabilizes crystal packing).
    • C⋯O : 3.192 Å (enhances intermolecular cohesion).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.